(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE is a complex organic compound that has garnered interest in various fields of scientific research
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C18H19N3O2S/c1-12-5-6-13(2)16-15(12)19-18(24-16)21-9-7-20(8-10-21)17(22)14-4-3-11-23-14/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
CCGHOURVBGXJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE typically involves multiple steps, starting with the preparation of the benzothiazole core. This is followed by the introduction of the furan-2-carbonyl-piperazine group. Common synthetic routes include:
Formation of Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative under acidic conditions.
Attachment of Furan-2-Carbonyl Group: The furan-2-carbonyl group can be introduced via acylation reactions using furan-2-carbonyl chloride.
Piperazine Coupling: The final step involves coupling the piperazine moiety to the benzothiazole core, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The benzothiazole core can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Pathways Involved: The compound can interfere with DNA replication and repair mechanisms, leading to cell death in bacteria and cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-[4-(PYRAZINE-2-CARBONYL)PIPERAZIN-1-YL]-BENZOTHIAZOLE: Similar structure but with a pyrazine moiety instead of furan.
2-[4-(PYRIDINE-2-CARBONYL)PIPERAZIN-1-YL]-BENZOTHIAZOLE: Contains a pyridine ring instead of furan.
Uniqueness
2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-4,7-DIMETHYL-1,3-BENZOTHIAZOLE is unique due to the presence of the furan ring, which imparts distinct chemical reactivity and biological activity compared to its analogs with pyrazine or pyridine rings.
This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.
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